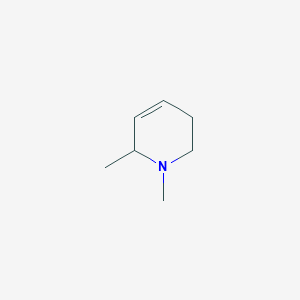
Pyridine, 1,2,5,6-tetrahydro-1,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,2,5,6-tetrahydro-1,2-dimethyl-, also known as 1,2,5,6-tetrahydropyridine or THP, is an organic compound with a bicyclic structure containing a pyridine ring and a cyclohexene ring. THP has been widely used in various fields, such as organic synthesis, pharmaceuticals, and pesticides.
Mecanismo De Acción
The mechanism of action of THP is not fully understood, but it is believed to be related to its ability to interact with neurotransmitter systems in the brain. THP has been shown to interact with dopamine receptors, which are involved in the regulation of movement, motivation, and reward. THP has also been shown to interact with glutamate receptors, which are involved in the regulation of learning and memory. In addition, THP has been shown to interact with GABA receptors, which are involved in the regulation of anxiety and sedation.
Efectos Bioquímicos Y Fisiológicos
THP has been shown to have various biochemical and physiological effects. THP has been shown to increase the release of dopamine in the brain, which can lead to an increase in locomotor activity and reward-seeking behavior. THP has also been shown to increase the release of glutamate in the brain, which can lead to an increase in learning and memory. In addition, THP has been shown to enhance GABAergic transmission, which can lead to an increase in sedation and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THP has several advantages for lab experiments. THP is a stable and readily available compound, which can be easily synthesized in large quantities. THP is also a versatile compound, which can be used in various types of reactions, such as protecting group chemistry, asymmetric synthesis, and transition metal-catalyzed reactions. However, THP also has some limitations for lab experiments. THP is a toxic compound, which can be harmful to human health and the environment. THP can also be difficult to remove from reaction mixtures, which can lead to unwanted side reactions and purification difficulties.
Direcciones Futuras
There are several future directions for the research and development of THP. One direction is to explore the potential of THP as a therapeutic agent for neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to develop new methods for the synthesis of THP, which can be more efficient, selective, and environmentally friendly. A third direction is to investigate the mechanism of action of THP in more detail, which can provide insights into the underlying molecular mechanisms of neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of THP can be achieved through various methods, such as the hydrogenation of pyridine, the reduction of pyridine N-oxides, and the cyclization of 1,3-dienes. The most commonly used method is the hydrogenation of pyridine, which can be catalyzed by various metal catalysts, such as platinum, palladium, and nickel. The reduction of pyridine N-oxides can also be used to synthesize THP, which can be catalyzed by reducing agents, such as zinc and sodium borohydride. The cyclization of 1,3-dienes can also be used to synthesize THP, which can be catalyzed by Lewis acids, such as aluminum chloride and boron trifluoride.
Aplicaciones Científicas De Investigación
THP has been widely used in scientific research, especially in the field of organic synthesis. THP can be used as a protecting group for alcohols and amines, which can protect the functional groups from unwanted reactions during the synthesis process. THP can also be used as a chiral auxiliary in asymmetric synthesis, which can increase the enantioselectivity of the reaction. In addition, THP can be used as a ligand in transition metal-catalyzed reactions, which can enhance the reactivity and selectivity of the reaction.
Propiedades
Número CAS |
15031-95-5 |
|---|---|
Nombre del producto |
Pyridine, 1,2,5,6-tetrahydro-1,2-dimethyl- |
Fórmula molecular |
C7H13N |
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
1,6-dimethyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C7H13N/c1-7-5-3-4-6-8(7)2/h3,5,7H,4,6H2,1-2H3 |
Clave InChI |
USEREBLDLPTNKM-UHFFFAOYSA-N |
SMILES |
CC1C=CCCN1C |
SMILES canónico |
CC1C=CCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




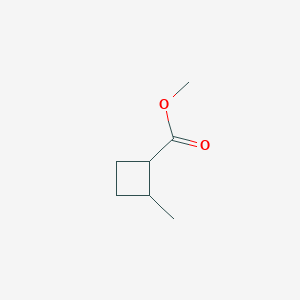



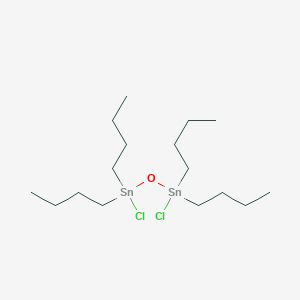
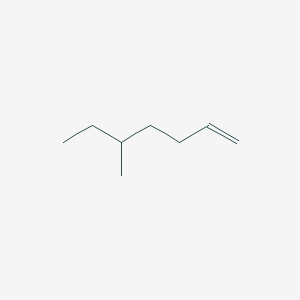
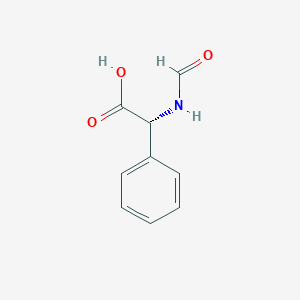
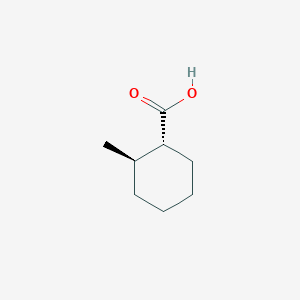
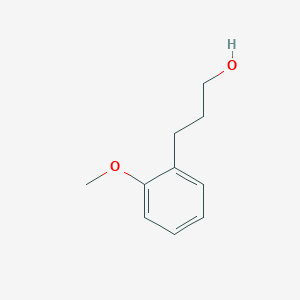
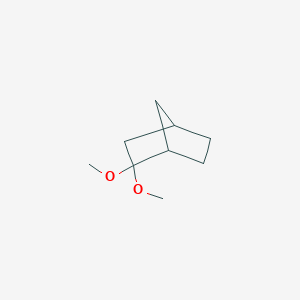
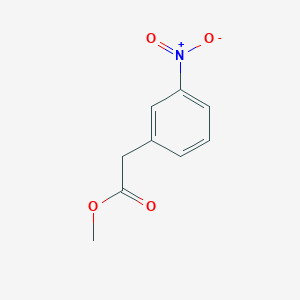
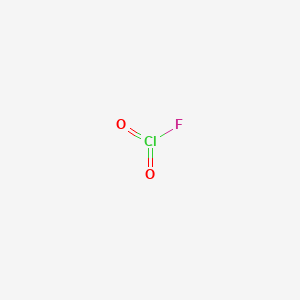
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)